1-Isobutoxy-2-octyloxy-ethane

Catalog No.
S14631287
CAS No.
100888-18-4
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isobutoxy-2-octyloxy-ethane

CAS Number

100888-18-4

Product Name

1-Isobutoxy-2-octyloxy-ethane

IUPAC Name

1-[2-(2-methylpropoxy)ethoxy]octane

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-15-11-12-16-13-14(2)3/h14H,4-13H2,1-3H3

InChI Key

XUHGMWCDLOYRQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCC(C)C

1-Isobutoxy-2-octyloxy-ethane is an organic compound with the molecular formula C14H30O2C_{14}H_{30}O_{2}. Its structure features an ethane backbone with isobutoxy and octyloxy functional groups, which contribute to its unique chemical properties. The presence of these alkoxy groups enhances its solubility in various organic solvents, making it a versatile compound in chemical applications. This compound is primarily studied for its potential uses in organic synthesis and as a solvent.

  • Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield simpler alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethane backbone allows for substitution reactions, where functional groups can be replaced with other groups, often utilizing halogenation reagents such as chlorine or bromine.

Major Products Formed

  • From Oxidation: Aldehydes and carboxylic acids.
  • From Reduction: Alcohols and hydrocarbons.
  • From Substitution: Halogenated derivatives.

Research into the biological activity of 1-Isobutoxy-2-octyloxy-ethane has indicated potential antimicrobial and anti-inflammatory properties. The compound's interaction with cell membranes suggests that it may alter membrane permeability, which could affect various cellular processes. Its hydrophobic characteristics allow it to integrate into lipid bilayers, possibly disrupting membrane integrity and function .

The synthesis of 1-Isobutoxy-2-octyloxy-ethane typically involves the reaction of isobutyl alcohol and octyl alcohol with ethylene oxide. This reaction is catalyzed by either an acid or a base, with controlled temperature and pressure to optimize yield. On an industrial scale, continuous flow reactors may be employed to maintain consistent reaction conditions, coupled with advanced purification techniques such as distillation and chromatography to ensure product purity .

1-Isobutoxy-2-octyloxy-ethane has several notable applications:

  • In Chemistry: Used as a solvent or reagent in organic synthesis.
  • In Biology: Investigated for its bioactive properties in various biological assays.
  • In Medicine: Explored for therapeutic properties, including antimicrobial and anti-inflammatory effects.
  • In Industry: Utilized in the formulation of specialty chemicals and materials like surfactants and lubricants.

Studies on the interactions of 1-Isobutoxy-2-octyloxy-ethane within biological systems have shown that it can affect cell membrane dynamics. The compound's amphiphilic nature allows it to disrupt lipid bilayers, which could lead to altered cell signaling pathways and metabolic processes. This mechanism underlies its potential applications in drug formulation and delivery systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Isobutoxy-2-octyloxy-ethane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Isobutoxy-2-ethoxy-ethaneContains isobutoxy and ethoxy groupsLacks the octyloxy group, affecting solubility
1-Octyloxy-2-ethoxy-ethaneContains octyloxy and ethoxy groupsLacks the isobutoxy group, influencing reactivity
1-Isobutoxy-2-methoxy-ethaneContains isobutoxy and methoxy groupsDifferent alkyl chain length affects properties
1-Isobutoxy-2-undecyloxy-ethaneContains isobutoxy and undecyloxy groupsLonger alkyl chain may enhance hydrophobicity

Comparison

1-Isobutoxy-2-octyloxy-ethane stands out due to its combination of both isobutoxy and octyloxy groups, which confer distinct physical and chemical properties. These unique features result in different solubility profiles, reactivity patterns, and biological activities compared to similar compounds, making it particularly suitable for specific applications where these attributes are advantageous .

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

230.224580195 g/mol

Monoisotopic Mass

230.224580195 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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